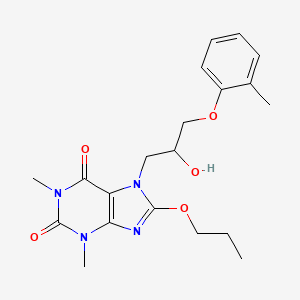
7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione” is a complex organic molecule with the molecular formula C24H25N7O6 . It is also known by its ChemSpider ID 7935065 .
Molecular Structure Analysis
This compound has a molecular weight of 507.499 Da and a monoisotopic mass of 507.186646 Da . It contains several functional groups, including a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 758.7±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.7 mmHg at 25°C . It also has an enthalpy of vaporization of 116.0±3.0 kJ/mol and a flash point of 412.7±35.7 °C . Its index of refraction is 1.680, and it has a molar refractivity of 133.0±0.5 cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Studies have explored the synthesis and chemical properties of compounds closely related to 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione. For example, Kremzer et al. (1981) investigated the reaction of 2-aminotheophyllines with glycerol epichlorohydrin, leading to the formation of various compounds including theophylline derivatives through reactions in anhydrous propanol. This research highlights the chemical versatility and reactivity of theophylline derivatives, suggesting potential for further functionalization and application in different fields of chemistry and pharmacology (Kremzer et al., 1981).
Pharmacological Exploration
Chłoń-Rzepa et al. (2013) designed new series of derivatives as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating a potential psychotropic activity. This study demonstrates the pharmacological potential of purine-2,6-dione derivatives in developing new therapeutic agents targeting psychiatric disorders (Chłoń-Rzepa et al., 2013).
Material Science and Polymer Chemistry Applications
Mallakpour and Rafiee (2007) explored the use of ionic liquids and microwave irradiation for the polycondensation of a compound with diisocyanates, demonstrating an efficient, fast, and green method for preparing polymers with potential applications in material science (Mallakpour & Rafiee, 2007).
Structural Analysis and Crystallography
The structural analysis of derivatives, such as 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, has provided insights into the molecular conformation and stability of these compounds. Studies like that of Karczmarzyk et al. (1995) have detailed the crystal structure, revealing the planar nature of the purine skeleton and the specific conformations adopted by substituents, which can influence the compound's reactivity and interaction with biological targets (Karczmarzyk et al., 1995).
Propriétés
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-propoxypurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-5-10-28-19-21-17-16(18(26)23(4)20(27)22(17)3)24(19)11-14(25)12-29-15-9-7-6-8-13(15)2/h6-9,14,25H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHNJHPFTIMRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide](/img/structure/B2687665.png)
![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2687666.png)
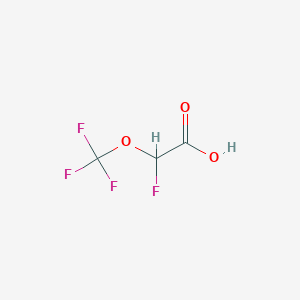
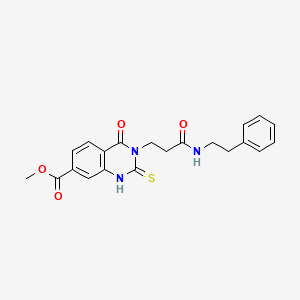

![3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2687673.png)
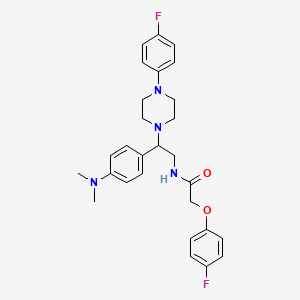
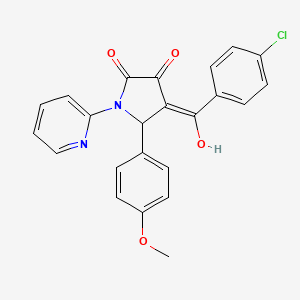
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2687680.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2687682.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2687683.png)
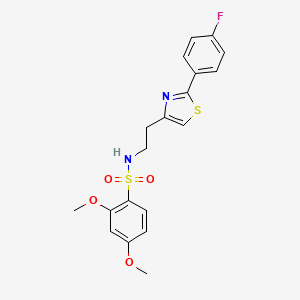
![Ethyl 3-(4-chlorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2687686.png)